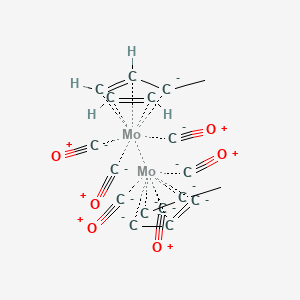
(R)-3-Amino-4-(4-fluorophenyl)butanoic acid
Übersicht
Beschreibung
“®-3-Amino-4-(4-fluorophenyl)butanoic acid” is a chemical compound with the CAS Number: 741217-33-4 . It has a molecular weight of 197.21 and its molecular formula is C10H12FNO2 . It is also known as “®-4-Amino-3-(4-fluorophenyl)butanoic acid” and "baclofen". It is a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12FNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m0/s1 . The InChI key is QWHXHLDNSXLAPX-QMMMGPOBSA-N .Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 329.1±32.0 °C . Its predicted density is 1.244±0.06 g/cm3 . The compound is stable under inert gas (nitrogen or Argon) at 2–8 °C . The predicted pKa value is 4.08±0.10 .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Intermediate
(R)-3-Amino-4-(4-fluorophenyl)butanoic acid serves as an important pharmaceutical intermediate. It is typically prepared by a Friedel-Crafts reaction, with sulfonation effectively removing undesired isomers (Fan, 1990).
GABAB Receptor Study
This compound has been used in synthesizing new GABAB agonists for potential PET radiotracers. One such compound demonstrated the ability to enter the mouse brain and was influenced by GABAB receptors, suggesting its potential in imaging studies (Naik et al., 2018).
Fluorescence Properties
(R)-3-Amino-4-(4-fluorophenyl)butanoic acid has been involved in the synthesis of fluorescent d-amino acids, which show potential for incorporation into peptide sequences and have distinct fluorescence properties (Maity et al., 2015).
Substrate Stereospecificity
Studies on the substrate and inhibitory properties of various enantiomers of this compound have provided insights into the active site topography and substrate stereospecificity of gamma-aminobutyric acid aminotransferase (Silverman et al., 1987).
Vibrational and Electronic Structure Analysis
A study on the vibrational and electronic structure of this non-proteinogenic amino acid revealed information on its zwitterionic structures, H-bonding, and other electronic properties, enhancing our understanding of such fluorinated building blocks (Pallavi & Tonannavar, 2020).
Crystal Engineering
This compound's role in crystal engineering has been explored, particularly in its interactions with other molecules, significantly contributing to the field of materials science and pharmaceutical formulation (Báthori & Kilinkissa, 2015).
Anticonvulsant Properties
Research into Schiff bases of gamma-aminobutyric acid using analogs of this compound has led to the discovery of new anticonvulsants and gamma-aminobutyric acid mimetics, highlighting its potential in neuropharmacology (Kaplan et al., 1980).
Safety And Hazards
The safety information for this compound includes several hazard statements: H302, H315, H320, H335 . The precautionary statements include P264, P270, P301+P312, P330 . It is recommended to avoid prolonged exposure, use caution when handling, and not to breathe dust or vapor . It is also advised not to get it in eyes, on skin, or on clothing .
Eigenschaften
IUPAC Name |
(3R)-3-amino-4-(4-fluorophenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWAZHPYPJNEKID-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CC(=O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](CC(=O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30420717 | |
| Record name | AG-H-04452 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30420717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-3-amino-4-(4-fluorophenyl)butanoic acid | |
CAS RN |
763073-51-4 | |
| Record name | AG-H-04452 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30420717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![8,21,34,47-Tetratert-butyl-2,15,28,41,53,54,55,56-octazatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1(53),2,4(13),5,7,9,11,14,16,18,20,22,24,26,28,30(39),31,33,35,37,40(54),41,43(52),44,46,48,50-heptacosaene](/img/structure/B1599313.png)